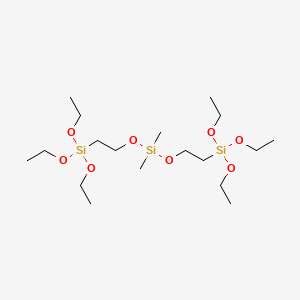

Dimethyl-bis(2-triethoxysilylethoxy)silane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimethyl-bis(2-triethoxysilylethoxy)silane is a silicon-based compound with the molecular formula C14H34O6Si3. It is a member of the organosilicon family, which is known for its versatility and wide range of applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly notable for its unique structure, which includes two triethoxysilylethoxy groups attached to a dimethylsilane core.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl-bis(2-triethoxysilylethoxy)silane typically involves the reaction of dimethylchlorosilane with 2-(triethoxysilyl)ethanol in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the 2-(triethoxysilyl)ethanol attacks the silicon atom of the dimethylchlorosilane, resulting in the formation of the desired product and the release of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as copper or platinum, can further enhance the efficiency of the reaction.

化学反応の分析

Types of Reactions

Dimethyl-bis(2-triethoxysilylethoxy)silane undergoes various types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols and ethanol.

Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, resulting in the formation of polysiloxanes.

Substitution: The ethoxy groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Water or moisture, often catalyzed by acids or bases.

Condensation: Catalyzed by acids or bases, often conducted at elevated temperatures.

Substitution: Nucleophiles such as amines or alcohols, typically in the presence of a base like triethylamine.

Major Products Formed

Hydrolysis: Silanols and ethanol.

Condensation: Polysiloxanes.

Substitution: Various substituted silanes, depending on the nucleophile used.

科学的研究の応用

Dimethyl-bis(2-triethoxysilylethoxy)silane has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and polysiloxanes.

Biology: Employed in the modification of surfaces for biological assays and the immobilization of biomolecules.

Medicine: Investigated for its potential use in drug delivery systems and as a component of medical devices.

Industry: Utilized in the production of coatings, adhesives, and sealants, as well as in the fabrication of electronic components.

作用機序

The mechanism of action of dimethyl-bis(2-triethoxysilylethoxy)silane primarily involves its ability to undergo hydrolysis and condensation reactions. The hydrolysis of the ethoxy groups leads to the formation of silanols, which can further condense to form siloxane bonds. These reactions enable the compound to form stable, cross-linked networks, making it useful in various applications, such as coatings and adhesives.

類似化合物との比較

Similar Compounds

- Dimethyl[bis(tetradecyloxy)]silane

- Tetrakis(dimethylsiloxy)silane

- (1,1-Dimethyl-2-propynyl)oxy trimethylsilane

Uniqueness

Dimethyl-bis(2-triethoxysilylethoxy)silane is unique due to its specific structure, which includes two triethoxysilylethoxy groups attached to a dimethylsilane core. This structure imparts distinct properties, such as enhanced reactivity towards hydrolysis and condensation reactions, making it particularly useful in applications requiring the formation of stable, cross-linked networks.

生物活性

Dimethyl-bis(2-triethoxysilylethoxy)silane is an organosilicon compound with the molecular formula C14H34O6Si3. It is notable for its versatility in applications across chemistry, biology, and medicine. This article explores its biological activity, focusing on its mechanisms of action, applications in research and industry, and relevant case studies.

This compound undergoes hydrolysis and condensation reactions, which are fundamental to its biological activity. The hydrolysis of the ethoxy groups leads to the formation of silanols, which can further condense to form siloxane bonds. This ability to form stable, cross-linked networks is critical in various applications, particularly in biocompatible materials.

Key Reactions

- Hydrolysis : In the presence of water, the compound forms silanols and ethanol.

- Condensation : Silanol groups can condense to create siloxane bonds, resulting in polysiloxanes.

- Substitution : Ethoxy groups may be replaced with other nucleophiles (e.g., amines), allowing for functionalization.

Biological Applications

The compound has been investigated for several biological applications, including:

- Surface Modification : It is used to modify surfaces for biological assays and immobilization of biomolecules.

- Drug Delivery Systems : Research indicates potential use in drug delivery due to its biocompatibility and ability to form stable matrices.

- Medical Devices : Its properties make it suitable for incorporation into medical devices that require stability and biocompatibility.

Case Studies

-

Surface Functionalization for Cell Culture :

A study demonstrated that surfaces treated with this compound improved cell adhesion and proliferation rates. The silane's ability to create a hydrophilic surface enhanced the attachment of various cell types, making it a promising candidate for tissue engineering applications. -

Drug Release Profiles :

In a controlled study involving drug delivery systems, formulations incorporating this silane exhibited sustained release profiles compared to traditional polymers. The cross-linking facilitated by the silane allowed for a gradual release of therapeutic agents over extended periods. -

Biocompatibility Assessment :

Research assessing the biocompatibility of coatings made from this compound showed minimal cytotoxicity towards human fibroblast cells. This property is essential for materials intended for medical use.

Comparative Analysis

The following table summarizes the biological activity and applications of this compound compared to other organosilicon compounds:

| Compound | Hydrolysis | Biocompatibility | Applications |

|---|---|---|---|

| This compound | High | Excellent | Surface modification, drug delivery |

| Tetrakis(dimethylsiloxy)silane | Moderate | Good | Coatings, adhesives |

| Dimethyl[bis(tetradecyloxy)]silane | Low | Fair | Industrial applications |

特性

IUPAC Name |

dimethyl-bis(2-triethoxysilylethoxy)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H44O8Si3/c1-9-19-28(20-10-2,21-11-3)17-15-25-27(7,8)26-16-18-29(22-12-4,23-13-5)24-14-6/h9-18H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUPIRDXTCBLEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCO[Si](C)(C)OCC[Si](OCC)(OCC)OCC)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H44O8Si3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。